3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms.
- The compound’s systematic name is 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one .
- It is also known by various other names, including Polmacoxib Impurity , Calcium acetate Impurity 4 , and FFM .
3-[(2-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole: C19H17FO2S
.Preparation Methods
- The synthetic routes for this compound involve the introduction of the fluorophenyl, methylthio, and pyrazinyl moieties.
- One common method is the Suzuki–Miyaura coupling , where an arylboronic acid (or boronate ester) reacts with an aryl halide in the presence of a palladium catalyst. In this case, the boron reagent would be a suitable arylboronic acid.
- Industrial production methods may vary, but the Suzuki–Miyaura coupling is widely used for the synthesis of aryl-substituted compounds .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present. For example, reduction of the carbonyl group could yield an alcohol, while halogenation could lead to aryl halides.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology and Medicine: It may exhibit biological activity, potentially as an anti-inflammatory or analgesic agent.
Industry: Its applications could extend to materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
- The exact mechanism remains to be fully elucidated, but it likely involves interactions with specific molecular targets.
- Potential pathways could include inhibition of enzymes or modulation of cellular signaling pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare this compound’s structure, properties, and reactivity with other 1,2,4-triazoles or related heterocycles.
Properties
Molecular Formula |
C14H12FN5S |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C14H12FN5S/c1-20-13(12-8-16-6-7-17-12)18-19-14(20)21-9-10-4-2-3-5-11(10)15/h2-8H,9H2,1H3 |
InChI Key |
YXIOVELXHUQZAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)C3=NC=CN=C3 |
Origin of Product |
United States |
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